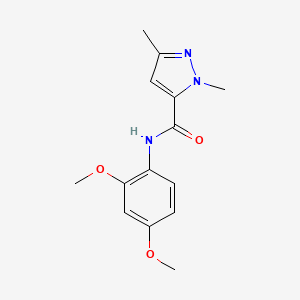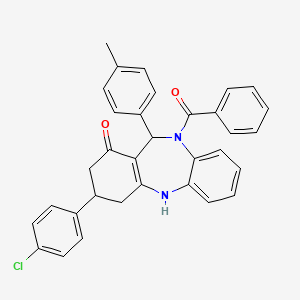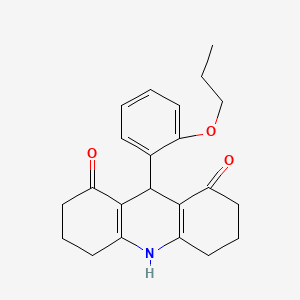![molecular formula C15H13BrN6 B10896384 2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10896384.png)
2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a synthetic organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted with a bromo-pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 4-bromo-1H-pyrazole through the reaction of hydrazine hydrate with 4-bromo-3-oxobutanoic acid under acidic conditions.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromo-1-chloropropane in the presence of a base such as potassium carbonate to form 2-(4-bromo-1H-pyrazol-1-yl)-1-chloropropane.
Cyclization: The final step involves the cyclization of 2-(4-bromo-1H-pyrazol-1-yl)-1-chloropropane with 2-amino-3-nitrobenzoic acid under reflux conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group in the quinazoline ring, converting it to an amino group.
Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidized Derivatives: Products with hydroxyl or carbonyl groups on the pyrazole ring.
Reduced Derivatives: Amino-substituted quinazoline derivatives.
Substituted Derivatives: Various pyrazole derivatives with different substituents replacing the bromo group.
科学的研究の応用
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
類似化合物との比較
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings substituted with various functional groups.
Uniqueness: 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to the specific combination of the triazoloquinazoline core with the bromo-pyrazole moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H13BrN6 |
|---|---|
分子量 |
357.21 g/mol |
IUPAC名 |
2-[1-(4-bromopyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H13BrN6/c1-10(7-21-8-11(16)6-18-21)14-19-15-12-4-2-3-5-13(12)17-9-22(15)20-14/h2-6,8-10H,7H2,1H3 |
InChIキー |
PNFDICNWOXXZHB-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C=N1)Br)C2=NN3C=NC4=CC=CC=C4C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896311.png)
![4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10896314.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896316.png)


![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)
![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10896346.png)
![3-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10896349.png)
![2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B10896352.png)


![3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896359.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10896364.png)
